molecular formula C9H19NO2S B13523242 tert-Butyl 2-((3-aminopropyl)thio)acetate

tert-Butyl 2-((3-aminopropyl)thio)acetate

Cat. No.: B13523242
M. Wt: 205.32 g/mol
InChI Key: ZLOHBKWKJCLQSE-UHFFFAOYSA-N
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Description

tert-Butyl 2-((3-aminopropyl)thio)acetate is an organic compound that features a tert-butyl ester group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((3-aminopropyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopropylthiol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((3-aminopropyl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

tert-Butyl 2-((3-aminopropyl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((3-aminopropyl)thio)acetate involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl 2-(3-aminopropylsulfanyl)acetate

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7-13-6-4-5-10/h4-7,10H2,1-3H3

InChI Key

ZLOHBKWKJCLQSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCCCN

Origin of Product

United States

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